(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol
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Overview
Description
®-2-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral compound with significant importance in medicinal chemistry. It is known for its potential applications in the synthesis of various biologically active molecules. The compound’s structure consists of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-fluorophenyl)propan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 3-(3-fluorophenyl)-2-oxopropanoic acid with a chiral borane complex can yield ®-2-Amino-3-(3-fluorophenyl)propan-1-ol under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(3-fluorophenyl)propan-1-ol may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process typically includes steps such as the preparation of the starting materials, the asymmetric reduction or hydrogenation, and the purification of the final product to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
®-2-Amino-3-(3-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol
- 2-Amino-3-(4-fluorophenyl)propan-1-ol
- 2-Amino-3-(3-chlorophenyl)propan-1-ol
Uniqueness
®-2-Amino-3-(3-fluorophenyl)propan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol. The presence of the fluorine atom also enhances its metabolic stability and binding affinity to certain molecular targets .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALRUTRFOXROOU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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